molecular formula C20H18ClN3O3S2 B2597907 N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 393838-09-0

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No. B2597907
CAS RN: 393838-09-0
M. Wt: 447.95
InChI Key: ICVPABTZUILJFY-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are part of many drugs and useful compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a sulfamoyl group, and a benzamide group . These functional groups could potentially allow for various interactions and reactivities.


Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The sulfamoyl and benzamide groups may also influence the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzothiazole ring might contribute to its aromaticity and stability . The sulfamoyl and benzamide groups could influence its solubility and reactivity .

Scientific Research Applications

Antimicrobial Properties

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide derivatives, specifically thiazolidin-4-ones and azetidin-2-ones, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibited moderate to good inhibitory effects against both bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. Notably, azetidin-2-ones derivatives showed higher activity compared to thiazolidin-4-ones derivatives, highlighting their potential in antimicrobial research (Gilani et al., 2016).

Synthesis and Evaluation

Further studies have led to the synthesis of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide, showing moderate to good antimicrobial inhibition across a range of bacterial and fungal strains. This research underscores the versatility of this compound derivatives in generating compounds with significant antimicrobial properties, offering a pathway for developing new antimicrobial agents (Gilani et al., 2011).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Benzothiazoles are found in a variety of biologically active compounds and can interact with various enzymes and biological targets .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Given the wide range of biological activities associated with benzothiazoles, this compound could be of interest in medicinal chemistry or drug discovery . Further studies could explore its synthesis, properties, and potential applications.

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S2/c1-3-11-24(12-4-2)29(26,27)16-8-5-14(6-9-16)19(25)23-20-22-17-10-7-15(21)13-18(17)28-20/h3-10,13H,1-2,11-12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVPABTZUILJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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